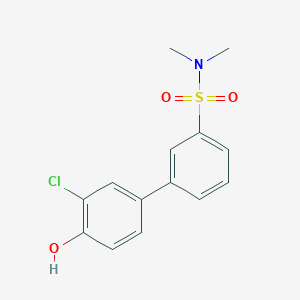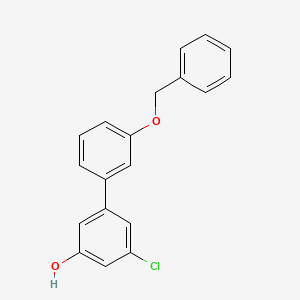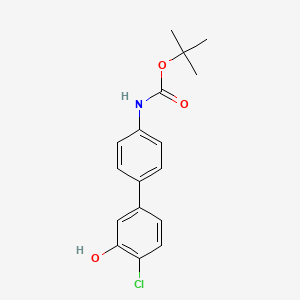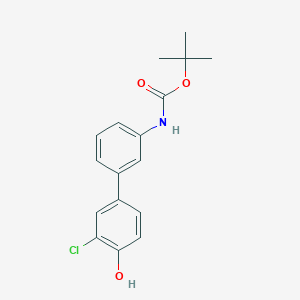![molecular formula C16H16ClNO3S B6382336 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1262002-21-0](/img/structure/B6382336.png)
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) is a synthetic compound that has been widely studied due to its potential applications in a variety of scientific fields. This compound is a phenolic derivative and is composed of a phenolic ring with a sulfur-containing substituent. It is a highly polar compound, which can be used to create a variety of products, such as organic solvents, surfactants, and other compounds. This compound has been studied for its potential use as a catalyst, as a reagent, and for its potential applications in drug synthesis.
作用机制
The mechanism of action of 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) is not fully understood. However, it is believed to act as a catalyst for the oxidation of organic compounds and as a reagent for the synthesis of organic compounds. It has also been studied for its potential to act as a chelating agent, as a surfactant, and as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has been studied for its potential biochemical and physiological effects. This compound has been studied for its potential to act as a chelating agent, as a surfactant, and as an inhibitor of certain enzymes. It has also been studied for its potential to act as an antioxidant, to reduce inflammation, and to reduce the risk of certain diseases.
实验室实验的优点和局限性
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has several advantages and limitations when used in lab experiments. This compound is highly polar, which makes it useful for a variety of applications. It is also an inexpensive compound, which makes it attractive for use in experiments. However, this compound is also highly toxic, and it can be difficult to handle in a laboratory setting.
未来方向
Due to its potential applications, 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has many potential future directions. These include further research into its potential use as a catalyst, as a reagent, and for its potential applications in drug synthesis. Additionally, further research could be conducted into its potential biochemical and physiological effects, as well as its potential for use as an antioxidant, to reduce inflammation, and to reduce the risk of certain diseases. Further research could also be conducted into the potential for this compound to act as a chelating agent, as a surfactant, and as an inhibitor of certain enzymes. Finally, research could be conducted into the potential for this compound to be used in the development of new drugs and treatments.
合成方法
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) can be synthesized in a variety of ways. One method is to use an oxidation reaction with a nitric acid solution. This process involves the use of a nitric acid solution and a copper catalyst to oxidize the starting material, 2-chloro-4-sulfophenol. The reaction is carried out at a temperature of 80-90°C, and the resulting product is 2-chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%).
科学研究应用
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has been studied extensively in the scientific community due to its potential applications in a variety of fields. This compound has been studied for its potential use as a catalyst, as a reagent, and for its potential applications in drug synthesis. This compound has been used in a variety of research studies to investigate its potential as a catalyst, as a reagent, and for its potential applications in drug synthesis.
属性
IUPAC Name |
2-chloro-4-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-15-11-13(5-8-16(15)19)12-3-6-14(7-4-12)22(20,21)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZZTZWXENZSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686206 |
Source


|
| Record name | 3-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol | |
CAS RN |
1262002-21-0 |
Source


|
| Record name | 3-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)





![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)

![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)